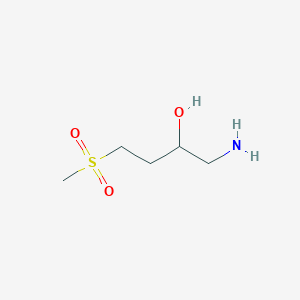

1-Amino-4-methanesulfonylbutan-2-ol

Description

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

1-amino-4-methylsulfonylbutan-2-ol |

InChI |

InChI=1S/C5H13NO3S/c1-10(8,9)3-2-5(7)4-6/h5,7H,2-4,6H2,1H3 |

InChI Key |

RKZZILHVBBETEC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC(CN)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Amino alcohol backbone synthesis: The 2-amino-1,4-butanediol skeleton can be prepared via reductive amination of suitable keto-alcohol precursors or by ring-opening of epoxides with amines.

- Methanesulfonyl group introduction: Methanesulfonyl chloride (mesyl chloride) is the typical reagent used to introduce the methanesulfonyl group onto hydroxyl or amino functionalities.

Representative Synthetic Route

Based on analogous sulfonamide and sulfonylated amino compound syntheses, a plausible preparation route involves:

Synthesis of 1-amino-4-hydroxybutan-2-ol or its protected form: This can be achieved by reductive amination of 4-hydroxybutan-2-one or by ring-opening of an epoxide intermediate with ammonia or an amine source.

Methanesulfonylation: The hydroxyl group at the 4-position is converted to a methanesulfonyl ether by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically performed in an aprotic solvent like dichloromethane at low temperatures (0 to 30°C) to control reaction rate and selectivity.

Purification and isolation: The crude product is purified by crystallization or chromatography to isolate 1-amino-4-methanesulfonylbutan-2-ol with high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 4-Hydroxybutan-2-one, ammonia, reducing agent (e.g., NaBH4) | 70-85 | Controlled pH, mild temperature to avoid side reactions |

| Methanesulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0-30°C | 80-95 | Slow addition of mesyl chloride to prevent overreaction |

| Purification | Recrystallization from ethanol or acetone | >95 | Ensures removal of unreacted starting materials and by-products |

Alternative Approaches

Chlorosulfonation followed by amination: Some patents describe chlorosulfonation of aromatic or aliphatic substrates followed by conversion to sulfonamides or sulfonylated amines, which could be adapted for aliphatic amino alcohols. This involves reaction with chlorosulfonic acid under controlled temperature (−30 to +30°C), followed by treatment with ammonia solution to yield sulfonamide derivatives with high yields (up to 96%).

Use of protecting groups: To avoid side reactions, amino groups may be protected as amides or carbamates during sulfonylation, followed by deprotection. For example, acetyl or benzoyl groups can be introduced and later removed under acidic or basic conditions.

Research Outcomes and Analytical Data

Purity and yield optimization: Studies indicate that controlling reaction temperature and reagent addition rate is critical to achieving high yields and purity. For example, methanesulfonylation reactions conducted at lower temperatures (0–5°C) with slow reagent addition minimize side product formation.

Characterization: The final compound is typically characterized by NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity. NMR spectra show characteristic signals for the methanesulfonyl methyl group (~3 ppm), amino methine protons, and hydroxyl-bearing carbons.

Scale-up feasibility: Literature reports successful scale-up of analogous sulfonylation reactions with consistent yields and purity, indicating the method's robustness for preparative purposes.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct methanesulfonylation | Methanesulfonyl chloride, base, DCM, 0–30°C | High yield, straightforward | Requires careful temperature control |

| Chlorosulfonation + amination | Chlorosulfonic acid, ammonia, low temp | High yield sulfonamide formation | Multi-step, requires handling corrosive reagents |

| Protected amino alcohol route | Protection (acetyl), mesylation, deprotection | Avoids side reactions | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methanesulfonylbutan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to 1-amino-4-methylbutan-2-ol.

Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

1-Amino-4-methanesulfonylbutan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions, such as nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Amino-4-(methylsulfanyl)butan-2-one

- Key Differences : Replaces the sulfonyl (SO₂CH₃) group with a sulfanyl (SCH₃) group and the alcohol (-OH) with a ketone (C=O).

- Implications :

(S)-2-Amino-4-phenylbutan-1-ol

- Key Differences : Substitutes the sulfonyl group with a phenyl (C₆H₅) ring and shifts the hydroxyl group to the first carbon.

- Reported synthesis yield: 92%, indicating efficient preparation under standard conditions .

(S)-2-Amino-3-methylbutan-1-ol

- Key Differences : Features a branched methyl group at the third carbon instead of the sulfonyl group.

- Implications :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) |

|---|---|---|---|---|

| 1-Amino-4-methanesulfonylbutan-2-ol | C₅H₁₃NO₃S | 167.07 (hypothetical) | Amino, hydroxyl, sulfonyl | N/A |

| (S)-2-Amino-4-phenylbutan-1-ol | C₁₀H₁₅NO | 165.23 | Amino, hydroxyl, phenyl | 92 |

| (S)-2-Amino-3-methylbutan-1-ol | C₅H₁₃NO | 105.16 | Amino, hydroxyl, methyl | 96 |

| 1-Amino-4-(methylsulfanyl)butan-2-one | C₅H₁₁NOS | 133.21 | Amino, ketone, sulfanyl | N/A |

Notes:

- The target compound’s molecular weight is higher than analogs due to the sulfonyl group’s additional oxygen atoms.

- Yields for phenyl- and methyl-substituted analogs suggest efficient synthetic routes, though data for the target compound are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.